N-Benzyl-dibenzazepinone-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

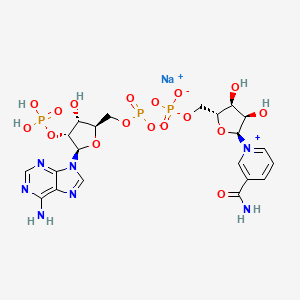

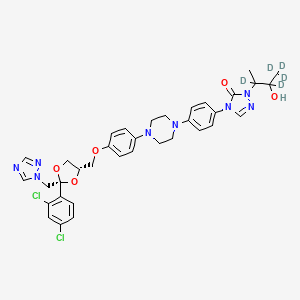

N-Benzyl-dibenzazepinone-d4 (NBD-d4) is a synthetic compound that has been used in a variety of scientific research applications. It is an important tool for understanding the biochemical and physiological effects of drugs and other compounds.

Aplicaciones Científicas De Investigación

Proteomics Research

N-Benzyl-dibenzazepinone-d4 is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.

Electrochemical Oxidation

With the growing significance of green chemistry in organic synthesis, electrochemical oxidation has seen rapid development . This method selectively oxidatively cleaves the C–N bond without the need for metal catalysts or external oxidants . N-Benzyl-dibenzazepinone-d4 can undergo oxidation–reduction reactions through electron transfer at the electrode surface .

C-N Bond Cleavage

The use of electrochemical methods to achieve cleavage of the benzyl C–N bond has been proposed . This method selectively oxidatively cleaves the C–N bond without the need for metal catalysts or external oxidants . Primary, secondary, and tertiary amines exhibit good adaptability under these conditions, utilizing water as the sole source of oxygen .

Synthesis of High-Value-Added Compounds

C (sp 3 )–H bond oxidation reactions are important for the preparation of high-value-added compounds, such as ketones, esters, amides, and aldehydes, from simple and readily available alkanes . They are an important class of transformations in organic synthesis . N-Benzyl-dibenzazepinone-d4 can be used in these reactions.

Synthesis of Aldehyde Compounds

Aldehyde compounds are a class of highly valuable compounds in organic chemistry not only present in various natural products but also widely used in the synthesis of drugs and fine chemicals . N-Benzyl-dibenzazepinone-d4 can be used in the synthesis of these compounds.

Conversion of Amines

In recent years, oxidation-mediated C–N bond breaking of tertiary amines has been found to be able to generate secondary amines as well as aldehydes or ketones . This provides more options for amine conversion. N-Benzyl-dibenzazepinone-d4 can be used in these reactions.

Propiedades

IUPAC Name |

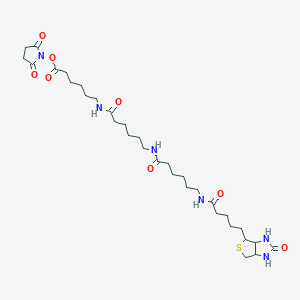

11-benzyl-1,2,3,4-tetradeuterio-5H-benzo[b][1]benzazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13H,14-15H2/i4D,6D,10D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCYLTILMWPHLP-YSQBAEGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2CC4=CC=CC=C4)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)